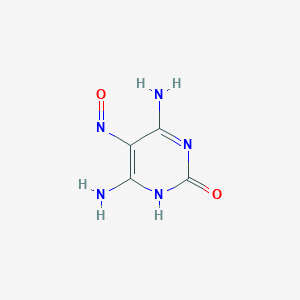

4,6-Diamino-5-nitroso-2(1H)-Pyrimidinone

描述

属性

IUPAC Name |

4,6-diamino-5-nitroso-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(6)8-4(10)7-2/h(H5,5,6,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWUDVSEKJAPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)N=C1N)N)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312922 | |

| Record name | 4,6-Diamino-5-nitrosopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89033-55-6 | |

| Record name | NSC264284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diamino-5-nitrosopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-6-Diamino-2-hydroxy-5-nitrosopyrimidine crystalline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Pharmaceutical Applications

Antiviral Drug Synthesis

4,6-Diamino-5-nitroso-2(1H)-pyrimidinone serves as a precursor in the synthesis of antiviral medications. It is involved in the preparation of guanine derivatives and other nucleoside analogs, which are crucial for treating viral infections such as herpes simplex and cytomegalovirus (CMV) infections. For instance, a novel method utilizing this compound has been developed to synthesize 2,4-diamino-6-hydroxy-5-formamidopyrimidine, leading to improved yields and reduced waste in guanine production processes .

Intermediate for Anticancer Drugs

The compound is also utilized in the synthesis of various anticancer agents. Its derivatives have shown potential as effective inhibitors in cancer therapy, contributing to the development of new treatment protocols against different cancer types .

Biochemical Research

Enzymatic Studies

Research has demonstrated that this compound can act as a substrate in enzymatic reactions. For example, studies on Methanococcus jannaschii have highlighted its role in pyrimidine nucleotide reductase activity, which is essential for riboflavin biosynthesis. The compound's ability to undergo reduction reactions under specific conditions showcases its importance in metabolic pathways .

Biosynthesis Investigations

The compound is also significant in biosynthetic studies related to molybdopterin and other coenzymes. Its structural properties allow researchers to understand better the rearrangement reactions that occur during biosynthesis processes .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is used as a standard for high-performance liquid chromatography (HPLC). Methods have been developed for its separation and quantification using reverse-phase HPLC techniques. This application is vital for pharmacokinetic studies and quality control in pharmaceutical formulations .

Case Studies

相似化合物的比较

Chemical Identity :

- CAS Number : 59150-27-5

- Molecular Formula : C₄H₅N₅OS

- Molecular Weight : 171.18 g/mol

- IUPAC Name: 4,6-Diamino-5-nitroso-2-pyrimidinethiol

- Key Substituents: Amino groups (-NH₂) at positions 4 and 4. Nitroso group (-NO) at position 3. Thione (-SH) at position 2.

Structural Features: The compound’s structure combines electron-donating amino groups with the electron-withdrawing nitroso group, creating a polarized π-system. The thione group enhances hydrogen-bonding capacity and redox reactivity, distinguishing it from oxygen-containing analogs like 2(1H)-pyrimidinone .

Comparison with Structurally Similar Compounds

4,6-Diamino-5-methyl-2(1H)-Pyrimidinone

- CAS : 13265-41-3

- Molecular Formula : C₅H₈N₄O

- Molecular Weight : 140.14 g/mol

- Substituents : Methyl (-CH₃) at position 5 instead of nitroso.

- Key Differences: The methyl group reduces electron withdrawal compared to nitroso, leading to lower chemical reactivity. Higher solubility in nonpolar solvents due to the hydrophobic methyl group .

5-Nitroso-2,4,6-triaminopyrimidine

- Synonyms: Triamterene EP Impurity A

- Molecular Formula : C₄H₆N₆O

- Substituents: Three amino groups (-NH₂) at positions 2, 4, and 6; nitroso at position 5.

- Likely higher aqueous solubility compared to 4,6-diamino-5-nitroso-2(1H)-pyrimidinone due to enhanced polarity .

6-Amino-2-methyl-5-nitroso-4(1H)-Pyrimidinone

- CAS : 2209-72-5

- Molecular Formula : C₅H₆N₄O₂

- Substituents: Methyl at position 2, amino at 6, nitroso at 5.

- Key Differences: Steric hindrance from the methyl group may reduce intermolecular interactions. Predicted logP (octanol/water) of 0.471 suggests moderate lipophilicity .

4,6-Diamino-5-nitro-2(1H)-Pyrimidinethione

- CAS : 98019-84-2

- Molecular Formula : C₄H₅N₅O₂S

- Substituents: Nitro (-NO₂) instead of nitroso (-NO).

- Key Differences :

Research Findings and Implications

- Nitroso vs. Nitro Groups : Nitroso derivatives (e.g., 59150-27-5) exhibit higher redox activity than nitro analogs, making them more reactive in biological systems (e.g., oxidative DNA damage) .

- Amino Group Positioning: Additional amino groups (e.g., in 5-nitroso-2,4,6-triaminopyrimidine) enhance solubility and binding affinity, relevant for drug design .

- Thione vs. Ketone : Thione-containing compounds (e.g., 59150-27-5) show stronger hydrogen-bonding interactions compared to ketone analogs like 1MP, influencing their role in molecular recognition .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Diamino-5-nitroso-2(1H)-Pyrimidinone, and what are their critical reaction parameters?

- Methodological Answer : Synthesis typically involves condensation of 4,6-diaminopyrimidine derivatives with nitroso agents. For example, oxidation of dihydropyrimidinones using nitrosobenzene or nitrosation under acidic conditions (e.g., HCl/NaNO₂) can yield nitroso derivatives. Key parameters include temperature control (0–5°C to prevent over-nitrosation) and stoichiometric ratios to avoid byproducts like nitropyrimidines . Purity is often verified via HPLC or melting point analysis (mp 149–152.5°C for structural analogs) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., nitroso vs. nitro groups).

- UV-Vis : Assess π→π* transitions and nitroso-related absorption bands (~300–400 nm).

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 155–171 for related pyrimidinones) .

- XRD : Resolve crystal structure to confirm intramolecular hydrogen bonding, critical for stability .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water; enhanced in polar aprotic solvents (DMSO, DMF) or acidic/basic media due to protonation/deprotonation of amino/nitroso groups.

- Stability : Degrades under prolonged UV exposure (photolabile nitroso group) or strong oxidants. Store in amber vials at –20°C .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its photochemical reactivity, particularly in DNA damage models?

- Methodological Answer : The nitroso group acts as a hydrogen abstraction agent under UV irradiation. Design time-resolved experiments (e.g., laser flash photolysis) to measure bimolecular rate constants () for reactions with alcohols or DNA bases. Compare with analogs like 1-methyl-2(1H)-pyrimidinone, which causes oxidative strand breaks via similar mechanisms .

Q. What experimental strategies can assess the biological activity of this compound in plant or mammalian systems?

- Methodological Answer :

- Plant Models : Test penetration efficiency in mlo-resistant barley using microscopy to quantify fungal (e.g., Blumeria graminis) hyphal success rates, as done for pyrimidinone analogs .

- Mammalian Systems : Evaluate cytotoxicity via MTT assays and monitor ROS generation (e.g., DCFH-DA probe) to link nitroso-mediated oxidative stress to apoptosis .

Q. How can researchers resolve contradictions in reported reactivity data for nitroso-pyrimidinones?

- Methodological Answer :

- Control Variables : Standardize solvent polarity, pH, and light exposure during experiments.

- Computational Modeling : Use DFT calculations to compare nitroso vs. nitro group electronic effects on HOMO-LUMO gaps and redox potentials.

- Cross-Validation : Reproduce conflicting studies with high-purity samples (≥97%, verified by HPLC) .

Q. What are the implications of tautomerism in this compound for its chemical behavior?

- Methodological Answer : The compound exists in keto-enol tautomeric forms, affecting hydrogen-bonding networks and reactivity. Use N NMR and IR spectroscopy to identify dominant tautomers. Compare reaction outcomes (e.g., nitrosation vs. oxidation) in tautomer-selective solvents like DMSO or chloroform .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。